molecular formula C23H18N2O B14442275 2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine CAS No. 78509-13-4

2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine

Cat. No.: B14442275
CAS No.: 78509-13-4
M. Wt: 338.4 g/mol
InChI Key: PHJBQIBSLIRJLJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a methoxyphenyl group at position 2 and diphenyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with benzil and urea in the presence of a base such as potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-4,6-diphenylpyrimidine.

    Reduction: Formation of 2-(4-methoxyphenyl)-4,6-diphenyl-1,2-dihydropyrimidine.

    Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-4,6-diphenylpyrimidine.

Scientific Research Applications

2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4,6-diphenylpyrimidine: Characterized by the presence of methoxy and diphenyl groups.

    2-(4-Hydroxyphenyl)-4,6-diphenylpyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Chlorophenyl)-4,6-diphenylpyrimidine: Contains a chlorine atom in place of the methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

CAS No.

78509-13-4

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,6-diphenylpyrimidine

InChI

InChI=1S/C23H18N2O/c1-26-20-14-12-19(13-15-20)23-24-21(17-8-4-2-5-9-17)16-22(25-23)18-10-6-3-7-11-18/h2-16H,1H3

InChI Key

PHJBQIBSLIRJLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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